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Compound of Interest

Compound Name: 5-fluoro MDMB-PICA metabolite 7

Cat. No.: B1163418

Part 1: Executive Summary & lIdentity Definition[1]

In the field of high-resolution mass spectrometry (HRMS) and forensic toxicology, "Metabolite
7" most prominently refers to the specific ester hydrolysis metabolite of the synthetic
cannabinoids 5-Fluoro-ADB (5F-MDMB-PINACA) and 5-Fluoro-AMB.[1]

Unlike parent synthetic cannabinoids, which are rapidly metabolized and often undetectable in
blood, Metabolite 7 (the carboxylic acid form) persists in biological matrices, making it the
primary biomarker for confirming ingestion.

Core Identity: 5-Fluoro-ADB Metabolite 7

o Parent Compound: 5-Fluoro-ADB (Methyl ester)[1]

o Metabolic Transformation: Ester Hydrolysis (Phase I)[1]

e Chemical Name:N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine[1][2]
e Molecular Formula: C1oH26FNsO3[1][3][4]

e Monoisotopic Mass: 363.1958 Da

e Precursor lon [M+H]*: m/z 364.2031[1]
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Note on Nomenclature: If your research pertains to general drug metabolism (e.g., Olanzapine
or Remdesivir) where "Metabolite 7" indicates elution order, refer to Part 5 of this guide for the

General Phase Il Conjugate Prediction protocol.

Part 2: Predicted Molecular Mass Calculation

The formation of Metabolite 7 is driven by carboxylesterase enzymes (e.g., hCES1), which
cleave the terminal methyl ester group of the parent compound.

The "Methyl-Loss" Rule

To predict the mass of Metabolite 7 from its parent (5F-ADB), apply the Ester Hydrolysis Shift:
» Reaction:
» Mass Balance:
o Add: Hydroxyl group (+OH)[1]
o Remove: Methoxy group (-OCHS3s)[1]
o Net Mass Shift: Loss of Methylene (-CH2).[1]
» Calculation:
o Parent Mass (5F-ADB): 377.2115 Da
o Shift: -14.0156 Da[1]

o Predicted Metabolite 7 Mass:363.1959 Dal1]

Mass Prediction Table
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Monoisotopic

Compound Formula [M+H]* m/z Mass Shift
Mass (Da)

5F-ADB (Parent)  Cz20H28FN303 377.2115 378.2187 Reference

Metabolite 7 C19H26FN303 363.1958 364.2031 -14.0156

5F-AMB (Parent)  CioH26FN303 363.1958 364.2031 Reference

5F-AMB Met 7 Ci18H24FN303 349.1802 350.1875 -14.0156

Part 3: Fragmentation Pattern & Logic (MS/MS)

The identification of Metabolite 7 relies on a specific "fingerprint" generated by Collision-
Induced Dissociation (CID).[4] The fragmentation is driven by the stability of the Indazole-3-

carbonyl core.[1]

Key Diagnostic lons (Positive Mode ESI)
e Precursor lon:m/z 364.20[4][5]

» Base Peak (Rearrangement):m/z 251.12

o Mechanism:[1][5] Cleavage of the amide bond between the indazole core and the valine
moiety, often accompanied by a hydrogen transfer. This confirms the intact 1-(5-
fluoropentyl)-1H-indazole core.[1]

e Fluorine Loss:m/z 233.11

o Mechanism:[1][5] Loss of the terminal fluorine (as HF) from the pentyl chain of the m/z 251

fragment.
e Indazole Core:m/z 145.04

o Mechanism:[1][5] Complete loss of the side chain and the valine motif, leaving the bare

indazole carbonyl cation.

Fragmentation Pathway Diagram[9]
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Caption: MS/MS fragmentation pathway of 5-Fluoro-ADB Metabolite 7. The transition from m/z
364 to 251 is the primary diagnostic transition for MRM methods.[1]

Part 4: Experimental Protocol for Characterization

To validate Metabolite 7 in a biological sample (urine/blood), use the following LC-MS/MS
workflow.

Sample Preparation (Protein Precipitation)
¢ Step A: Aliquot 100 pL of plasma/blood.

e Step B: Add 300 pL cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
¢ Step C: Vortex (30 sec) and Centrifuge (10,000 x g, 10 min).

o Step D: Inject supernatant directly or dilute 1:1 with water to improve peak shape.
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LC Conditions (Reverse Phase)

e Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 pum).[1]
» Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

o Gradient: 5% B to 95% B over 10 minutes. Note: Metabolite 7 is more polar than the parent

and will elute earlier (approx. 1-2 min shift).

MS/MS Acquisition Parameters

e Source: Electrospray lonization (ESI) Positive Mode.[4]
e Scan Type: Targeted MRM (Multiple Reaction Monitoring).
e Transitions:
o Quantifier: 364.2
251.1[1][5]
o Qualifier 1: 364.2
233.1[1]
o Qualifier 2: 364.2
145.0[1][5]

Part 5: Generic "Metabolite 7" (Phase Il Conjugates)

If your inquiry refers to "Metabolite 7" as a sequential label in a general drug metabolism study
(e.g., Olanzapine M7), it is statistically most likely a Glucuronide Conjugate.

Prediction Logic for Glucuronides

If M7 is a Phase Il metabolite of a drug with mass
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e Mass Shift: +176.0321 Da
o Addition of Glucuronic Acid (CeH1007) minus water (H20).[1]
o Formula change: +CeHsOes.

e Predicted Mass:

[1]

e Fragmentation Behavior:

o Positive Mode: Neutral loss of 176 Da. The spectrum will show the Parent Drug ion at high
intensity.

» $ [M+176+H]+ \xrightarrow{-176} [M+H]"+ $

o Negative Mode: The glucuronide moiety often retains the charge, yielding a fragment at
m/z 113 or m/z 175.

Summary Table: Common "Metabolite 7"

Transformations
Transformation Mass Shift (Da) Characteristic Fragment
Glucuronidation +176.0321 Neutral Loss 176 (Pos)
Sulfation +79.9568 Neutral Loss 80 (Pos)
) Loss of H20 (-18) from
Hydroxylation +15.9949
fragment
Ester Hydrolysis -14.0156 Loss of Alkyl chain
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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